Rhodblock 4

Cytokinesis Rho GTPase Pathway High-Content Phenotypic Screening

Rhodblock 4 is a small molecule identified from a chemical-genetic modifier screen designed to discover compounds that perturb the Rho GTPase signaling pathway during cytokinesis. Unlike conventional ROCK inhibitors that target kinase catalytic activity, Rhodblock 4 was discovered based on its ability to enhance an RNAi-sensitized Rho pathway phenotype in Drosophila S2 cells.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B11075686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodblock 4
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N
InChIInChI=1S/C16H16N2O/c1-10(17)16(19)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8,17H2,1H3,(H,18,19)
InChIKeyCITBTXVQVHJQMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodblock 4: A Phenotype-Driven Rho Pathway Modulator for Cytokinesis Research


Rhodblock 4 is a small molecule identified from a chemical-genetic modifier screen designed to discover compounds that perturb the Rho GTPase signaling pathway during cytokinesis. Unlike conventional ROCK inhibitors that target kinase catalytic activity, Rhodblock 4 was discovered based on its ability to enhance an RNAi-sensitized Rho pathway phenotype in Drosophila S2 cells [1]. It belongs to the Rhodblock series (Rhodblock 1–8), a set of nine compounds that all disrupt the correct localization of phosphorylated myosin regulatory light chain (MRLC) at the cleavage furrow—a functional hallmark of Rho pathway inhibition [2]. Critically, Rhodblock 4 does not inhibit Rho kinase (Rok) in vitro, distinguishing it mechanistically from direct kinase inhibitors like Y-27632 and from the in-series analog Rhodblock 6 [1].

Discovery

Phenotype-driven Rho pathway screen in Drosophila S2 cells

Mechanism

Does not inhibit Rok/ROCK kinase in vitro; targets a distinct non-kinase component

Functional Readout

Disrupts phospho-MRLC localization at cleavage furrow, supporting cytokinesis pathway dissection

Why Rhodblock 4 Cannot Be Replaced by Generic ROCK Inhibitors or Other Rhodblock Analogs


Generic substitution with standard ROCK inhibitors (e.g., Y-27632) or other Rhodblock series members (e.g., Rhodblock 6, Rhodblock 1a) is scientifically unsound because Rhodblock 4 exhibits a distinct perturbation profile within the Rho pathway. While Y-27632 and Rhodblock 6 directly inhibit Rho kinase (Rok/ROCK) catalytic activity with defined Ki values (e.g., 140 nM for Y-27632) , Rhodblock 4 acts through a different, non-kinase target within the Rho signaling network, as confirmed by its lack of in vitro Rok inhibition [1]. Furthermore, comparative analysis of Rhodblock-treated Drosophila S2 cells revealed that Rhodblock 4 mislocalizes phosphorylated MRLC from the cleavage furrow, yet differentially affects the localization of other Rho pathway components (e.g., septin Peanut, Anillin) when compared to analogs like Rhodblock 3 and Rhodblock 6 [1]. These functional divergences—rooted in distinct molecular targets and downstream cellular consequences—render Rhodblock 4 irreplaceable for experiments requiring precise dissection of Rho pathway branches during cytokinesis.

Mechanism Divergence
ROCK inhibitors target kinase activity; Rhodblock 4 engages a distinct non-kinase target, limiting direct mechanistic substitution.
Analog Functional Divergence
Rhodblock analogs (e.g., Rhodblock 6) differ in protein mislocalization profiles (Peanut unaffected by Rhodblock 4), altering downstream pathway readouts.
Readout Specificity
Phospho-MRLC disruption is shared, but broader furrow proteome effects vary; substituting compounds may shift phenotypic interpretation.

Quantitative and Functional Evidence Differentiating Rhodblock 4 for Scientific Procurement


Phenotypic Potency in the RNAi-Sensitized Cytokinesis Assay (MRLC Mislocalization)

In a Drosophila S2 cell assay sensitized by partial Rho RNAi knockdown, Rhodblock 4 was identified as an enhancer of the binucleate phenotype, indicating Rho pathway inhibition. Quantitatively, Rhodblock 4 was confirmed to disrupt phosphorylated myosin regulatory light chain (MRLC) localization to the cleavage furrow at the minimal synergistic concentration [1]. This phenotypic readout provides a functional benchmark for pathway engagement that differs fundamentally from standard kinase inhibition assays.

Phenotypic Screen Method
Class-level inference
RNAi-sensitized Drosophila S2 cell immunofluorescence
Pathway-specific MRLC mislocalization readout
No EC50 reported; qualitative analysis
Cytokinesis Rho GTPase Pathway High-Content Phenotypic Screening

Differential Target Profile: Lack of In Vitro Rok (ROCK) Kinase Inhibition

Rhodblock 4 does not inhibit Drosophila Rok or human ROCK I kinase activity in vitro, distinguishing it from both the standard reference ROCK inhibitor Y-27632 (Ki = 140 nM for ROCK1 ) and the in-series analog Rhodblock 6, which was confirmed as a direct Rok inhibitor [1]. This lack of kinase inhibition indicates that Rhodblock 4 targets a distinct component upstream or parallel to Rok within the Rho signaling cascade.

In Vitro Rok Inhibition
Head-to-head
Rhodblock 4: No inhibition
Y-27632: Ki 140 nM
Rhodblock 6: Inhibits Rok
Supports ROCK-independent mechanism context
Purified Rok/ROCK I kinase assays
ROCK-independent Rho signaling Mechanism of Action Target Deconvolution

Differential Perturbation of Rho Pathway Protein Localization Compared to Rhodblock Analogs

In a comparative immunofluorescence analysis of Drosophila S2 cells, Rhodblock 4 displayed a distinct perturbation signature. It mislocalized phosphorylated MRLC but did not affect furrow localization of Anillin or the septin Peanut. In contrast, Rhodblock 3 inhibited both phospho-MRLC and septin Peanut localization, while Rhodblock 6 only affected phospho-MRLC [1]. This divergent profile enables precise pathway dissection.

Furrow Protein Localization
Head-to-head
Rhodblock 4: MRLC mislocalized, Peanut/Anillin intact
Rhodblock 3: MRLC & Peanut mislocalized
Rhodblock 6: MRLC only
Differential furrow perturbation context
S2 cell immunofluorescence
Cytokinesis Furrow Proteome Septin Peanut Localization Anillin Recruitment

Recommended Research Applications for Rhodblock 4 Based on Validated Differentiation Evidence


Dissecting Rok-Independent Branches of the Rho Signaling Pathway in Cytokinesis

Use Rhodblock 4 as a functional probe to study Rho pathway components that act upstream or independently of Rho kinase (Rok/ROCK) during cytokinesis. Since Rhodblock 4 does not inhibit Rok in vitro yet phenotypically disrupts MRLC localization, it is ideally suited for experiments aiming to identify non-kinase targets in the pathway, complementing studies that employ direct ROCK inhibitors like Y-27632 [1].

Comparative Analysis of Furrow Protein Recruitment in Chemical Genetic Screens

Apply Rhodblock 4 in multiplexed immunofluorescence or live-cell imaging assays to assess the recruitment of specific cytokinesis proteins (e.g., phospho-MRLC, Anillin, septins). Its distinct perturbation profile—affecting myosin phosphorylation but not septin Peanut localization—makes it a valuable comparator to Rhodblock 3 and Rhodblock 6 in systematic analyses of furrow proteome organization [1].

Functional Studies of Myosin Regulatory Light Chain Dynamics in Drosophila Models

Leverage Rhodblock 4 in Drosophila S2 cell-based assays to investigate the dynamics of MRLC phosphorylation and its spatial regulation during cell division. The compound's validated activity in disrupting phospho-MRLC accumulation at the cleavage furrow [1] provides a reliable tool for perturbing this specific output of the Rho pathway without directly inhibiting Rho kinase.

Benchmarking Phenotypic Screening Hits Against Rho Pathway Modulators

Include Rhodblock 4 as a reference control in high-content phenotypic screens aimed at identifying novel cytokinesis modulators. Its discovery via a pathway-targeted chemical-genetic screen [1] makes it an appropriate benchmark for validating assay sensitivity and for comparing the phenotypic signatures of newly discovered Rho pathway inhibitors.

Application
Selection Property
Validation Focus
Rok-independent Rho signaling studies
Non-kinase Rho pathway modulation
MRLC phosphorylation without Rok inhibition
Cytokinesis furrow proteome analysis
Differential protein localization pattern (MRLC+ Peanut−)
Multiplexed IF/live-cell imaging of furrow components
Drosophila MRLC dynamics studies
Phospho-MRLC mislocalization activity
MRLC phosphorylation readout in S2 cells
Phenotypic screen benchmarking
Pathway-engaged reference control
Assay sensitivity and phenotypic signature comparison

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